molecular formula C6H11NO B116759 (E)-4-(dimethylamino)but-3-en-2-one CAS No. 2802-08-6

(E)-4-(dimethylamino)but-3-en-2-one

Cat. No. B116759
CAS RN: 2802-08-6
M. Wt: 113.16 g/mol
InChI Key: QPWSKIGAQZAJKS-SNAWJCMRSA-N
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Description

“(E)-4-(dimethylamino)but-3-en-2-one” is a chemical compound that is used in various chemical reactions. It is a versatile synthon used in the synthesis of a variety of other compounds .


Synthesis Analysis

The synthesis of “(E)-4-(dimethylamino)but-3-en-2-one” can be achieved through an organocatalytic dual activation strategy. This involves the reaction of various aryl/heteroaryl/styryl methyl ketones and cyclic ketones having an α-methylene moiety with N,N-dimethylformamide dimethyl acetal at 100 ˚C for 1-3 hours under solvent-free conditions .


Chemical Reactions Analysis

“(E)-4-(dimethylamino)but-3-en-2-one” is involved in various chemical reactions. For instance, it is used in the synthesis of versatile synthons (2E)-1-aryl/heteroaryl/styryl-3-(dimethylamino)prop-2-en-1-ones and α-(E)-[(dimethylamino)methylene]cycloalkanones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-4-(dimethylamino)but-3-en-2-one” include a molecular weight of 175.23 and a molecular formula of C11H13NO. It should be stored in a dry, room temperature environment .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

(E)-4-(Dimethylamino)but-3-en-2-one serves as a versatile synthon in the synthesis of various heterocyclic compounds. Its reactivity allows for the construction of acyclic, carbocyclic, and both five- and six-membered heterocycles . These structures form the backbone of many biologically active molecules and are integral in medicinal chemistry for drug design and development.

Building Blocks for Biologically Active Compounds

The compound’s utility extends to forming biologically active heterocyclic derivatives. These derivatives are crucial in biomedical applications, providing a pathway to new classes of therapeutic agents . Researchers leverage the unique chemical properties of (E)-4-(dimethylamino)but-3-en-2-one to develop compounds with potential antibacterial, antifungal, or anticancer activities.

Material Science and Nanotechnology

In material science, (E)-4-(dimethylamino)but-3-en-2-one can be used to create nanogels and polymers with specific functionalities . These materials have applications in coatings, biotechnology, biomedicine, and as delivery systems for drugs or genes. The ability to tailor the properties of these materials makes them valuable in creating targeted solutions for various industrial and medical challenges.

Antimicrobial Agents

The compound’s derivatives, particularly when quaternized, exhibit antimicrobial properties. They can inhibit the growth of harmful Gram-negative and Gram-positive bacteria . This application is particularly relevant in the development of new treatments for bacterial infections and in addressing the growing issue of antimicrobial resistance.

Catalysis and Organic Synthesis

(E)-4-(dimethylamino)but-3-en-2-one is used in catalytic processes to facilitate the formation of complex organic molecules. It acts as a building block in cross-coupling reactions, enabling the formation of carbon-carbon bonds with high selectivity and under mild conditions . This is essential in the synthesis of pharmaceuticals and other organic compounds.

properties

IUPAC Name

(E)-4-(dimethylamino)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-6(8)4-5-7(2)3/h4-5H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWSKIGAQZAJKS-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(dimethylamino)but-3-en-2-one

CAS RN

2802-08-6
Record name trans-4-(Dimethylamino)-3-buten-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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